![molecular formula C12H12ClNO2 B3167603 1-[4-(2-Chloroacetyl)phenyl]pyrrolidin-2-one CAS No. 923200-17-3](/img/structure/B3167603.png)
1-[4-(2-Chloroacetyl)phenyl]pyrrolidin-2-one
描述
1-[4-(2-Chloroacetyl)phenyl]pyrrolidin-2-one is a chemical compound with the molecular formula C12H12ClNO2 and a molecular weight of 237.68 g/mol . This compound features a pyrrolidinone ring, which is a five-membered lactam, and a phenyl group substituted with a chloroacetyl moiety. The presence of these functional groups makes it an interesting compound for various chemical and biological applications.
作用机制
Target of Action
It is known that pyrrolidin-2-one derivatives have shown considerable affinity to serotonin 5-ht 1a and α 1 -adrenergic receptors .
Mode of Action
It is suggested that the decrease in the susceptibility to seizures induced by new pyrrolidin-2-one derivatives is related to their significant affinity to serotonergic or α 1 -adrenergic receptors .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is suggested that the compound’s action could lead to a decrease in the susceptibility to seizures .
生化分析
Biochemical Properties
1-[4-(2-Chloroacetyl)phenyl]pyrrolidin-2-one plays a significant role in biochemical reactions due to its structural features. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, the chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, such as cysteine or lysine, leading to enzyme inhibition or modification of protein function. Additionally, the pyrrolidin-2-one ring can engage in hydrogen bonding and hydrophobic interactions, further influencing its binding affinity and specificity towards biological targets .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit key enzymes involved in metabolic pathways, leading to altered metabolite levels and energy production. Furthermore, it can affect gene expression by interacting with transcription factors or epigenetic regulators, resulting in changes in cellular phenotype and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, through covalent or non-covalent interactions. For instance, the chloroacetyl group can form covalent bonds with active site residues in enzymes, leading to enzyme inhibition. Additionally, the pyrrolidin-2-one ring can engage in hydrogen bonding and hydrophobic interactions, stabilizing the binding complex and enhancing the compound’s potency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo hydrolysis or oxidation, leading to the formation of degradation products with different biological activities. Additionally, prolonged exposure to the compound may result in adaptive cellular responses, such as upregulation of detoxification enzymes or changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, such as organ damage or disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. Careful dose optimization is essential to balance efficacy and safety in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes, such as cytochrome P450s, leading to the formation of metabolites with different biological activities. Additionally, it can interact with cofactors, such as NADH or ATP, influencing metabolic flux and energy production. The compound’s effects on metabolite levels and metabolic pathways are important considerations in understanding its overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its biological effects. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation in different cellular compartments. Additionally, its physicochemical properties, such as solubility and lipophilicity, play a role in its distribution within the body. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, energy production, or protein synthesis. The subcellular localization of the compound is a key determinant of its biological activity and therapeutic potential .
准备方法
The synthesis of 1-[4-(2-Chloroacetyl)phenyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(2-chloroacetyl)aniline with pyrrolidin-2-one under specific reaction conditions. The reaction typically requires a solvent such as dichloromethane or ethanol and a catalyst like triethylamine. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
1-[4-(2-Chloroacetyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
科学研究应用
1-[4-(2-Chloroacetyl)phenyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, it serves as a scaffold for designing new drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
相似化合物的比较
1-[4-(2-Chloroacetyl)phenyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidinone ring structure and exhibit similar chemical reactivity and biological activities.
Phenylacetyl derivatives: Compounds with a phenylacetyl group also show comparable properties and applications in chemistry and biology.
Chloroacetyl derivatives: These compounds have the chloroacetyl moiety, which contributes to their reactivity and potential biological effects.
The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-[4-(2-chloroacetyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-8-11(15)9-3-5-10(6-4-9)14-7-1-2-12(14)16/h3-6H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWLIFXUFILKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



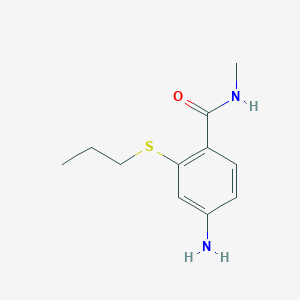
![3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine](/img/structure/B3167540.png)
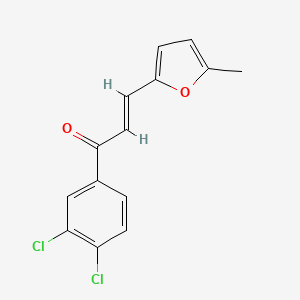
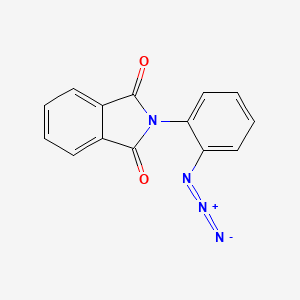

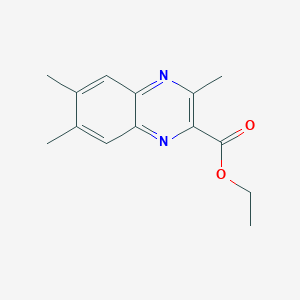
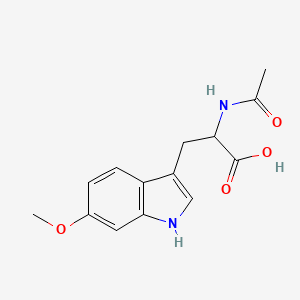
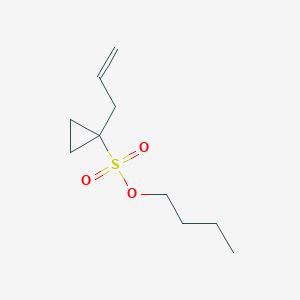
![2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline](/img/structure/B3167600.png)
![2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid](/img/structure/B3167614.png)
![4-fluoro-N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide](/img/structure/B3167621.png)
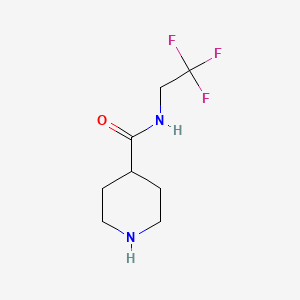
![7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3167634.png)
